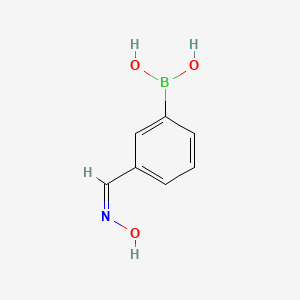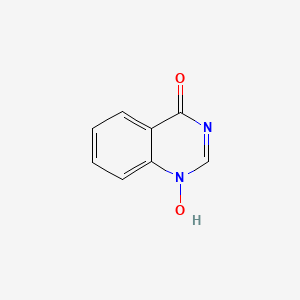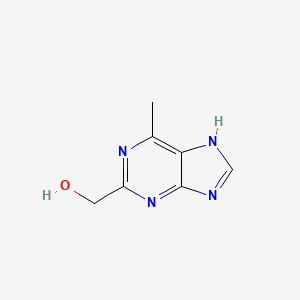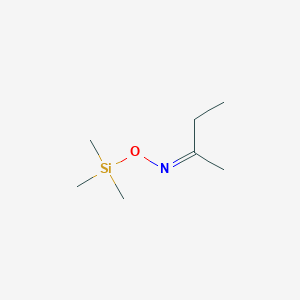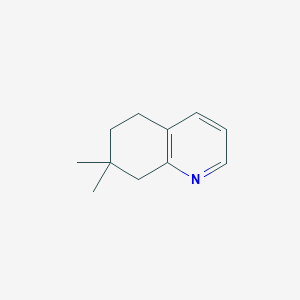![molecular formula C7H9NO3 B11918165 (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione CAS No. 219503-87-4](/img/structure/B11918165.png)
(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Oxa-1-azaspiro[44]nonane-2,6-dione is a spirocyclic compound that features a unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the spirocyclic core. For instance, the synthesis might involve the reaction of a lactam with an epoxide under acidic or basic conditions to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of ®-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions are critical factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
®-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
®-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ®-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-6-azaspiro[3.3]heptane
- 2-Oxa-7-azaspiro[3.5]nonane
- 5,6-Diazaspiro[2.4]hept-6-en-4-one
Uniqueness
®-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
219503-87-4 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(5R)-7-oxa-1-azaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C7H9NO3/c9-5-1-2-7(8-5)3-4-11-6(7)10/h1-4H2,(H,8,9)/t7-/m1/s1 |
InChI Key |
HFYNGOMGMNQLKV-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@]2(CCOC2=O)NC1=O |
Canonical SMILES |
C1CC2(CCOC2=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)
![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)
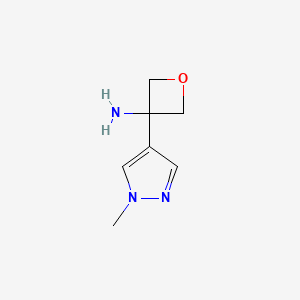

![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)
